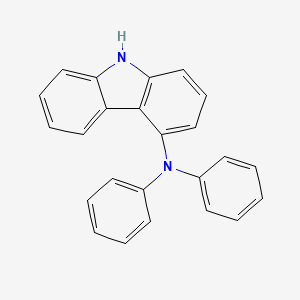

N,N-diphenyl-9H-carbazol-4-amine

Description

Properties

Molecular Formula |

C24H18N2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N,N-diphenyl-9H-carbazol-4-amine |

InChI |

InChI=1S/C24H18N2/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25-22/h1-17,25H |

InChI Key |

WINHVHLTXPBHEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C5=CC=CC=C5N4 |

Origin of Product |

United States |

Electronic Properties and Applications of N,N-Diphenyl-9H-carbazol-4-amine: A Mechanistic Guide

Executive Summary

Functionalization of the carbazole nucleus is a cornerstone strategy in organic electronics and, increasingly, in the development of photoredox catalysts and fluorescent bioprobes for drug discovery. While substitutions at the 2-, 3-, and 6-positions are synthetically straightforward, targeting the sterically hindered 4-position yields unique electronic architectures.

This guide provides an in-depth technical analysis of N,N-diphenyl-9H-carbazol-4-amine (and its N-alkylated derivatives, commonly denoted as 4-DPACz ). By shifting the electron-rich diphenylamino (DPA) substituent to the C4 position, researchers achieve spatial separation of frontier molecular orbitals, elevated triplet energies, and superior charge mobility[1]. We detail the causality behind these properties, the self-validating protocols required to characterize them, and their translational impact across optoelectronics and medicinal chemistry.

Molecular Architecture & Electronic Structure

The positional isomerism of the DPA group on the carbazole core dictates the molecule's electronic behavior. According to Density Functional Theory (DFT) calculations performed at the B3LYP/6-31G(d) level of theory, placing the DPA group at the 4-position fundamentally alters the electron density distribution compared to the 1-position[1].

-

HOMO Confinement: The Highest Occupied Molecular Orbital (HOMO) is localized almost entirely on the electron-rich diphenylamino moiety[1].

-

LUMO Confinement: The Lowest Unoccupied Molecular Orbital (LUMO) resides primarily on the carbazole nucleus[1].

The Causality of Spatial Separation: This spatial separation of the HOMO and LUMO minimizes the exchange integral between the singlet and triplet states. Consequently, the molecule maintains an exceptionally high triplet energy ( ET=2.76 eV)[2]. In both phosphorescent OLEDs (PhOLEDs) and biological triplet-sensitization assays (e.g., Photodynamic Therapy agents), a high ET is critical. It prevents reverse energy transfer (exciton quenching) from the dopant/target back to the host matrix, ensuring maximum radiative efficiency or reactive oxygen species (ROS) generation.

Caption: Logical flow of structure-property relationships in C4-substituted diphenylaminocarbazoles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and electronic characterization of 4-DPACz must follow self-validating workflows. Below are the field-proven methodologies for isolating and verifying its electronic properties.

Protocol A: Synthesis via Buchwald-Hartwig Cross-Coupling

The C4 position of carbazole is sterically congested, requiring a highly active catalytic system to prevent off-target amination[3].

-

Reaction Setup: Combine 4-bromo-9-alkyl-9H-carbazole (1.0 eq) and diphenylamine (4.5 eq) in anhydrous toluene[1].

-

Catalyst Activation: Add Pd2(dba)3 (0.064 eq) and tBu3P (0.124 eq)[1].

-

Causality: The bulky, electron-rich tBu3P ligand accelerates the rate-limiting oxidative addition of palladium into the sterically hindered C4-Br bond and facilitates subsequent reductive elimination.

-

-

Base Addition: Introduce tBuONa (3.7 eq) to deprotonate the amine[1]. Reflux under an inert N2 atmosphere for 10 hours[1].

-

Self-Validation (NMR): Following silica gel chromatography, perform 1H NMR. The complete disappearance of the distinct C4-proton doublet (typically ~8.7 ppm in the brominated precursor) and the emergence of a multiplet at ~7.0–7.5 ppm (representing the 10 protons of the DPA group) chemically validates the C4-N bond formation[1].

Protocol B: Electrochemical Validation (Cyclic Voltammetry)

Determining the exact HOMO level is vital for predicting hole-injection barriers in devices or oxidation potentials in photoredox catalysis.

-

Preparation: Dissolve 4-DPACz in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) as the supporting electrolyte.

-

Measurement: Utilize a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode. Scan at 50 mV/s.

-

Self-Validation (Internal Standard): Spike the solution with Ferrocene ( Fc/Fc+ ).

-

Causality: Reference electrodes drift based on solvent and temperature. By measuring the onset oxidation potential ( Eoxonset ) relative to the Fc/Fc+ redox couple, you create an internally calibrated system. The HOMO is validated using the empirical equation: HOMO=−(Eoxonset−EFc/Fc++4.8) eV . A perfectly reversible oxidation wave confirms the stability of the DPA radical cation.

-

Protocol C: Photophysical Characterization (77 K)

-

Singlet Energy: Record the UV-Vis absorption and steady-state photoluminescence (PL) spectra in dilute toluene ( 10−5 M) at 298 K.

-

Triplet Energy Validation: Freeze the sample to 77 K using liquid nitrogen and record the phosphorescence spectrum with a delayed gate.

-

Causality: At 298 K, non-radiative decay and thermal repopulation of the singlet state mask triplet emission. Freezing the matrix to 77 K suppresses molecular vibrations and isolates pure phosphorescence. The ET is calculated directly from the highest-energy vibronic peak ( 0−0 transition) of this low-temperature spectrum.

-

Caption: Step-by-step experimental workflow for synthesis and electronic characterization of 4-DPACz.

Translational Applications

Optoelectronics (OLEDs)

The C4-substitution directly addresses the "voltage penalty" often seen in carbazole hosts. Because 4-DPACz possesses a shallow, well-matched HOMO level (-5.61 eV), the hole-injection barrier from adjacent layers (like PEDOT:PSS) is minimized[2]. When utilized as a host matrix for green phosphorescent dopants (e.g., Ir(mppy)3 ), 4-DPACz demonstrates exceptionally low efficiency roll-off and high charge balance[2].

Drug Development & Biophysics

Beyond displays, the unique electronic parameters of 4-DPACz are highly attractive to drug development professionals:

-

Photoredox Catalysis: The stable radical cation generated during the reversible oxidation of the DPA moiety makes this scaffold an excellent candidate for visible-light photoredox catalysis in late-stage functionalization of active pharmaceutical ingredients (APIs).

-

Fluorescent Probes: Carbazole derivatives are widely used as two-photon fluorescent probes for live-cell imaging (e.g., lipid droplet or lysosome tracking). The C4-substitution allows chemists to tune the emission wavelength and quantum yield without compromising the lipophilicity required for cellular penetration.

Quantitative Data Summary

The table below summarizes the critical electronic and device performance metrics of 4-DPACz compared to its positional isomer (1-DPACz) and the industry standard Poly(N-vinylcarbazole) (PVK), validating the superiority of the C4-substitution[2].

| Material | HOMO Level (eV) | Triplet Energy ( ET , eV) | Max Luminous Efficacy (cd/A) | Max External Quantum Efficiency (EQE) |

| 4-DPACz | -5.61 | 2.76 | 47.9 | 14.3% |

| 1-DPACz | Deeper than C4 | < 2.76 | 29.5 | 8.8% |

| PVK (Ref) | -5.80 | 2.77 | 39.5 | 11.5% |

Note: Device architecture for OLED metrics: ITO / PEDOT:PSS / Host: Ir(mppy)3 / TPBi / CsF / Al. Additional dopant optimization with Ir(Si−bppy)2(acac) pushed the 4-DPACz EQE to 15.8%[4].

Sources

HOMO and LUMO energy levels of 4-diphenylaminocarbazole

An In-Depth Technical Guide to the Frontier Molecular Orbital Energies of 4-Diphenylaminocarbazole (4-DPACz)

Foreword

As a Senior Application Scientist, my focus extends beyond mere data points to the fundamental principles that govern material performance. In the field of organic electronics, few parameters are as critical as the frontier molecular orbital (FMO) energies. This guide is designed for fellow researchers, chemists, and material scientists to provide a comprehensive and practical understanding of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) of 4-diphenylaminocarbazole (4-DPACz), a cornerstone material in modern organic light-emitting diodes (OLEDs). We will explore not just the "what" but the "why"—delving into the molecular architecture, the causality behind experimental choices, and the profound implications of these energy levels on device efficacy.

Chapter 1: The Critical Role of Frontier Molecular Orbitals in Organic Electronics

In the design of any organic semiconductor device, a deep understanding of the material's electronic structure is paramount. The concept of frontier molecular orbitals—specifically the HOMO and LUMO—provides the theoretical framework for predicting and interpreting the optoelectronic behavior of these materials.[1]

-

Highest Occupied Molecular Orbital (HOMO): This is the highest energy level occupied by electrons. The energy of the HOMO is a direct measure of the ionization potential—the ease with which the molecule can donate an electron.[1][2] In practical terms, a higher HOMO energy level (less negative) corresponds to a better electron donor or hole-transport material.

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy level devoid of electrons. The LUMO energy reflects the electron affinity—the ability of a molecule to accept an electron.[1][2] A lower LUMO energy level (more negative) indicates a better electron acceptor or electron-transport material.

-

The HOMO-LUMO Energy Gap (Eg): The energy difference between these two orbitals is the fundamental energy gap.[3] This gap dictates the molecule's primary optical and electronic properties, including the color of light it absorbs and emits, and its intrinsic chemical stability. A smaller gap typically leads to absorption at longer wavelengths.[4]

The absolute energy values of the HOMO and LUMO are not just intrinsic properties; they are critical design parameters for creating efficient multilayer devices like OLEDs. For a device to function with minimal energy loss, the energy levels of adjacent material layers must be carefully aligned to facilitate the smooth injection and transport of charge carriers (holes and electrons).[5][6] Mismatches in these energy levels create energy barriers that impede charge flow, leading to higher operating voltages and reduced device efficiency.

Caption: Energy level diagram for a typical multilayer OLED.

Chapter 2: 4-Diphenylaminocarbazole: A Molecular Design for Superior Performance

The exceptional performance of 4-DPACz as a host material in phosphorescent OLEDs is not accidental; it is a direct result of its intelligent molecular design. The structure consists of two key components: a carbazole nucleus and a diphenylamino substituent attached at the 4-position.

-

Carbazole Core: Carbazole is a well-known electron-rich heterocyclic compound, widely recognized for its robust hole-transporting capabilities and high triplet energy, which is essential for hosting phosphorescent emitters.[7]

-

Diphenylamino Group: The diphenylamino moiety is a potent electron-donating group.[8]

The strategic placement of the diphenylamino group at the 4-position of the carbazole core is a critical design choice. This substitution pattern leads to a significant increase in the HOMO energy level compared to its positional isomer, 1-diphenylaminocarbazole (1-DPACz).[8] This elevated HOMO level facilitates more efficient injection of holes from the adjacent hole-transport layer, thereby reducing the device's turn-on voltage.[8]

Computational studies using Density Functional Theory (DFT) reveal a distinct spatial separation of the frontier orbitals. The HOMO is predominantly localized on the electron-rich diphenylamino moiety, while the LUMO is concentrated on the carbazole nucleus.[8] This separation is advantageous for charge transport within the emissive layer.

Chapter 3: Methodologies for Determining HOMO & LUMO Levels

To ensure scientific integrity, a combination of experimental and computational methods is employed to determine and validate the frontier orbital energies. This dual approach provides a self-validating system where theoretical predictions can be benchmarked against empirical data.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone electrochemical technique for experimentally determining the HOMO energy level.[1][9] It measures the oxidation potential of a material, which can be directly correlated to the energy required to remove an electron.

Objective: To determine the onset oxidation potential of 4-DPACz, from which the HOMO energy level is calculated.

Step-by-Step Methodology:

-

Solution Preparation: A solution of 4-DPACz (typically 1-5 mM) is prepared in a suitable, dry solvent such as dichloromethane (DCM). A supporting electrolyte, tetrabutylammonium hexafluorophosphate (TBAPF6), is added at a concentration of ~0.1 M to ensure conductivity.[8]

-

Electrochemical Cell Setup: A standard three-electrode cell is assembled. This consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Internal Reference: Ferrocene is added to the solution as an internal standard. Its well-defined and stable redox potential (Fc/Fc+) is used to calibrate the measurements, enhancing the accuracy and reproducibility of the results.[8]

-

Measurement: The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. The potentiostat then sweeps the potential applied to the working electrode and records the resulting current.

-

Data Analysis: The cyclic voltammogram (a plot of current vs. potential) is analyzed to find the onset potential of the first oxidation peak (Eox). The HOMO energy level is then calculated using the following empirical formula, referencing the ferrocene standard:

-

HOMO (eV) = -[Eox (vs Fc/Fc+) + Eferrocene]

-

Where Eferrocene is the absolute energy level of the ferrocene standard relative to the vacuum level (often taken as 4.8 eV or 5.1 eV below vacuum).

-

Experimental Protocol: UV-Visible Absorption Spectroscopy

While CV provides the HOMO level, the LUMO level is typically determined indirectly by combining the HOMO value with the optical energy gap (Egopt), which is measured using UV-Vis spectroscopy.[1]

Objective: To determine the optical energy gap of 4-DPACz from its absorption spectrum.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of 4-DPACz is prepared in a UV-transparent solvent (e.g., DCM or THF).

-

Spectral Acquisition: The absorption spectrum of the solution is recorded using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: The optical energy gap is estimated from the low-energy edge (onset) of the absorption spectrum (λonset). The energy is calculated using the Planck-Einstein relation:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

LUMO Calculation: The LUMO energy level is then calculated by subtracting the optical gap from the HOMO energy:

-

LUMO (eV) = HOMO (eV) + Egopt (eV)

-

Note: Since HOMO is a negative value, this corresponds to adding the positive band gap energy.[8]

-

Computational Protocol: Density Functional Theory (DFT)

DFT serves as a powerful theoretical tool to predict and visualize the electronic properties of molecules, offering invaluable insights that complement experimental data.[10]

Caption: Standard workflow for DFT-based calculation of FMO energies.

Step-by-Step Workflow:

-

Structure Input: The 3D chemical structure of 4-DPACz is built using molecular modeling software.

-

Geometry Optimization: An initial calculation is performed to find the molecule's lowest-energy conformation (its most stable geometric structure). A common and reliable level of theory for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[8]

-

Frequency Analysis: A frequency calculation is typically run to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, a final, more precise calculation is performed to determine the energies of all molecular orbitals.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the calculation output file. These theoretical values can then be compared with the experimental results.

Chapter 4: Quantitative Analysis of 4-DPACz Frontier Orbitals

The combination of the methodologies described above yields a robust and validated set of electronic properties for 4-DPACz. The data presented below is critical for device modeling and material selection.

Table 1: Key Electronic and Photophysical Properties of 4-DPACz

| Property | Experimental Value | Determination Method | Reference |

| HOMO Energy | -5.61 eV | Cyclic Voltammetry | [8] |

| LUMO Energy | -2.32 eV | HOMO + Optical Band Gap | [8] |

| Optical Band Gap (Egopt) | 3.29 eV | UV-Vis Spectroscopy | [8] |

| Triplet Energy (ET) | 2.76 eV | Phosphorescence (77 K) | [8] |

Analysis and Implications:

The HOMO energy level of -5.61 eV is exceptionally well-suited for use in OLEDs.[8] It allows for efficient hole injection from standard hole-injection layers like PEDOT:PSS (which typically has a work function around -5.2 eV) and facilitates effective hole transport to the emissive dopant molecules within the device.

The high triplet energy of 2.76 eV is another crucial feature.[8] For a host material in a phosphorescent OLED, its triplet energy must be higher than that of the phosphorescent guest (emitter) to ensure efficient energy transfer and prevent back-transfer, which would quench the emission. The value of 2.76 eV makes 4-DPACz an excellent host for green and yellow phosphorescent emitters.[8][11] The combination of a well-aligned HOMO for charge injection and a high triplet energy for efficient light emission is the primary reason for the high device efficiencies reported for 4-DPACz.[8]

Conclusion

The are not arbitrary figures but are the direct consequence of its thoughtful molecular engineering. With a HOMO level of -5.61 eV and a LUMO level of -2.32 eV, 4-DPACz is electronically optimized for its role as a high-performance host material in organic electronics.[8] The methodologies outlined in this guide—cyclic voltammetry, UV-Vis spectroscopy, and Density Functional Theory—represent the gold standard for characterizing such materials, providing the reliable and actionable data that researchers and developers need. A thorough understanding of these frontier orbital energies and their relationship to molecular structure is indispensable for the rational design of the next generation of advanced materials for OLEDs and other organic electronic applications.

References

-

Lee, J. H., et al. (2018). 4-Diphenylaminocarbazole: Switching Substituent Position for Voltage Reduction and Efficiency Enhancement of OLEDs. ACS Applied Materials & Interfaces. Available at: [Link]

-

ResearchGate. (n.d.). Diphenylaminocarbazoles by 1,8-Functionalization of Carbazole: Materials and Application to Phosphorescent Organic Light-Emitting Diodes. Request PDF. Available at: [Link]

-

Technology audit and production reserves. (2024). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Available at: [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Available at: [Link]

-

Al-Amiery, A. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. Available at: [Link]

-

Journal of Materials and Environmental Science. (n.d.). Organic Light Emitting Diodes: Devices and applications. Available at: [Link]

-

Physical Chemistry Chemical Physics. (2018). Design principles for the energy level tuning in donor/acceptor conjugated polymers. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. learn.schrodinger.com [learn.schrodinger.com]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves [journals.uran.ua]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Photophysical Profiling of N,N-diphenyl-9H-carbazol-4-amine: Triplet Energy Dynamics for Optoelectronics and Photomedicine

Target Audience: Materials Scientists, Photophysicists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The management of triplet energy ( T1 ) states is a foundational challenge in both the development of phosphorescent organic light-emitting diodes (PhOLEDs) and the design of photosensitizers for photomedicine. N,N-diphenyl-9H-carbazol-4-amine (and its alkylated derivatives, such as 9-ethyl-N,N-diphenyl-9H-carbazol-4-amine, collectively referred to as 4-DPACz ) represents a structural breakthrough in maximizing triplet energy [1]. By strategically positioning the electron-donating diphenylamino group at the 4-position of the carbazole core, researchers have achieved an exceptionally high triplet energy of 2.76 eV .

This whitepaper details the structural causality behind this high triplet energy, benchmarks its quantitative performance, and outlines self-validating experimental protocols for its synthesis and photophysical characterization.

Structural Causality: The Photophysics of Positional Isomerism

In carbazole-based molecular design, the positional isomerism of substituents dictates the degree of electronic coupling and orbital overlap. The shift of the diphenylamino substituent from the 1-position (1-DPACz) to the 4-position (4-DPACz) triggers a profound change in the molecule's frontier molecular orbitals.

The Causality of Elevated Triplet Energy: At the 1-position, the diphenylamino group suffers from severe steric repulsion with the adjacent N-alkyl/N-H group at the 9-position. This steric clash twists the molecule, disrupting conjugation. Conversely, placing the substituent at the 4-position relieves this steric strain while structurally isolating the Highest Occupied Molecular Orbital (HOMO) from the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Localization: Confined strictly to the electron-rich diphenylamino moiety.

-

LUMO Localization: Confined to the electron-deficient carbazole nucleus.

This spatial separation minimizes the electron exchange energy ( J ). Because the triplet energy is mathematically defined as ET=ES−2J (where ES is the singlet energy), minimizing J directly elevates the T1 state to 2.76 eV. Simultaneously, this configuration raises the HOMO level to -5.61 eV, drastically reducing the hole-injection barrier in electronic devices [1].

Quantitative Benchmarking

To contextualize the photophysical superiority of 4-DPACz, the table below compares its properties against its positional isomer (1-DPACz), the legacy polymer host PVK, and a standard green phosphorescent dopant.

| Material | Substituent Position | HOMO (eV) | Triplet Energy ( T1 ) (eV) | Peak EQE (%) | Application Role |

| 4-DPACz | 4-position | -5.61 | 2.76 | 14.3 - 15.8 | High-Energy Host / Sensitizer |

| 1-DPACz | 1-position | ~ -5.80 | < 2.76 | < 14.3 | Reference Host |

| PVK | Polymeric | ~ -5.80 | ~ 2.50 | Lower | Legacy Host |

| Ir(mppy)3 | N/A | -5.20 | 2.40 | N/A | Green Phosphorescent Dopant |

Data synthesized from Ameen et al., ACS Appl. Mater. Interfaces (2018). [1]

Cross-Disciplinary Applications: Optoelectronics to Photomedicine

While 4-DPACz was engineered to serve as a host matrix for green PhOLEDs—where its 2.76 eV triplet energy perfectly confines the 2.40 eV triplet excitons of Ir(mppy)3 to prevent reverse energy transfer—its utility extends far beyond displays.

Implications for Drug Development: In photomedicine, particularly Photodynamic Therapy (PDT), the generation of reactive oxygen species (ROS) relies on Type II energy transfer. A photosensitizer must possess a triplet energy exceeding the excitation threshold of ground-state triplet oxygen ( 3O2→1O2 ), which is approximately 0.98 eV. With a T1 of 2.76 eV, the 4-DPACz scaffold provides a massive thermodynamic driving force for singlet oxygen sensitization. Drug development professionals can leverage this carbazole-amine core as a highly efficient, lipophilic fluorescent probe or as a targeted photosensitizer for localized oncology treatments.

Fig 1: Energy transfer pathways from 4-DPACz T1 state to OLED dopants and molecular oxygen.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols for the synthesis and photophysical characterization of 4-DPACz are designed as self-validating systems.

Catalytic Synthesis of 4-DPACz (Buchwald-Hartwig Cross-Coupling)

The synthesis of the 9-ethyl derivative of 4-DPACz relies on palladium-catalyzed C-N bond formation [1].

Step-by-Step Protocol:

-

Preparation: In a strictly inert atmosphere (N2/Argon), combine 4-bromo-9-ethyl-9H-carbazole (1.0 eq) and diphenylamine (4.5 eq) in anhydrous toluene.

-

Catalyst Loading: Add Pd2(dba)3 (0.064 eq) as the Pd(0) source and tBu3P (0.124 eq) as the sterically bulky ligand.

-

Base Addition: Introduce sodium tert-butoxide ( tBuONa , 3.7 eq) to drive the deprotonation of the amine.

-

Reaction: Reflux the mixture for 10 hours.

-

Purification: Purify via silica gel column chromatography using n-hexane:DCM (10:1) to yield a white solid.

Causality & Self-Validation: The bulky tBu3P ligand is chosen specifically to accelerate the reductive elimination step, preventing catalyst poisoning. The system is self-validating via Thin-Layer Chromatography (TLC): the complete consumption of the non-polar 4-bromo-carbazole and the emergence of a highly fluorescent, UV-active product spot confirms successful coupling.

Cryogenic Triplet Energy Quantification

Triplet energy cannot be accurately measured at room temperature due to rapid non-radiative decay and oxygen quenching.

Step-by-Step Protocol:

-

Matrix Preparation: Dissolve purified 4-DPACz in 2-methyltetrahydrofuran (2-MeTHF) to a concentration of 10−5 M.

-

Cryogenic Freezing: Transfer the solution to a quartz EPR tube and submerge it in a liquid nitrogen optical dewar (77 K) to form a rigid, transparent glass matrix.

-

Optical Excitation: Excite the sample at its peak UV absorption wavelength using a pulsed Xenon lamp or Nd:YAG laser.

-

Time-Gated Detection: Implement a 1-millisecond delay on the spectrometer detector before recording the emission spectrum.

-

Spectral Analysis: Identify the highest-energy vibronic peak (the 0-0 transition). Calculate ET using the equation ET=1240/λ0−0 (where λ is in nm).

Causality & Self-Validation: Freezing the sample at 77 K eliminates vibrational relaxation pathways. The protocol inherently validates itself through the 1-ms time gate: because singlet fluorescence decays within nanoseconds, any signal detected after 1 ms is strictly and exclusively phosphorescence originating from the T1 state.

Fig 2: Cryogenic phosphorescence spectroscopy workflow for precise triplet energy quantification.

References

-

Title: 4-Diphenylaminocarbazole: Switching Substituent Position for Voltage Reduction and Efficiency Enhancement of OLEDs Source: ACS Applied Materials & Interfaces (2018) URL: [Link]

N,N-Diphenyl-9H-carbazol-4-amine (4-DPACz): Molecular Architecture, Synthesis, and Application in High-Efficiency PhOLEDs

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Content Type: Technical Guide & Workflow Whitepaper

Executive Summary

The development of highly efficient host materials is a critical bottleneck in the commercialization of solution-processed Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). N,N-diphenyl-9H-carbazol-4-amine (commonly referred to as 4-DPACz or its alkylated derivatives like 9-Ethyl-4-DPACz) represents a paradigm shift in molecular design[1]. By strategically shifting the diphenylamino substituent from the conventional 1-, 3-, or 6-positions to the sterically hindered 4-position of the carbazole core, researchers have unlocked superior triplet energy confinement and hole mobility. This guide provides an in-depth analysis of the structure-property relationships of 4-DPACz, a self-validating synthesis protocol, and empirical device integration strategies.

Molecular Architecture & Positional Isomerism

The core innovation of 4-DPACz lies in its positional isomerism. Historically, carbazole derivatives are functionalized at the 3- or 6-positions due to synthetic ease (direct halogenation). However, 3/6-substitutions often extend π-conjugation, which inadvertently lowers the triplet energy ( ET ) and leads to reverse energy transfer from the dopant back to the host, quenching luminescence[2].

The Causality of 4-Position Substitution

As a Senior Application Scientist, it is crucial to understand why the 4-position is superior for specific PhOLED hosts:

-

Steric Hindrance & Dihedral Angle: The linkage of the bulky diphenylamino group at the 4-position forces a large dihedral angle between the substituent and the carbazole plane.

-

Conjugation Disruption: This steric twist limits the degree of π-conjugation across the molecule.

-

Energy Level Elevation: The restricted conjugation blue-shifts the emission and raises the triplet energy ( ET = 2.76 eV) while simultaneously elevating the Highest Occupied Molecular Orbital (HOMO) to -5.61 eV[1][3].

This creates an ideal energy landscape: the high ET confines excitons on the green phosphorescent dopant, while the elevated HOMO reduces the hole-injection barrier from the Hole Transport Layer (HTL), significantly lowering the device driving voltage.

Synthesis Methodology: Buchwald-Hartwig Cross-Coupling

Synthesizing 4-DPACz requires overcoming the steric congestion at the 4-position of the carbazole ring. Standard palladium catalysts often fail to achieve high yields here. The following protocol utilizes a highly active, bulky phosphine ligand ( tBu3P ) to facilitate the necessary oxidative addition and reductive elimination steps[1].

Self-Validating Experimental Protocol

Reagents Required:

-

4-bromo-9-ethyl-9H-carbazole (1.0 mmol)

-

Diphenylamine (4.5 mmol, excess to drive the reaction)

-

Pd2(dba)3 (0.064 mmol) - Palladium precatalyst

-

tBu3P (0.124 mmol) - Electron-rich, bulky ligand

-

tBuONa (3.7 mmol) - Strong base

-

Anhydrous Toluene (5 mL)

Step-by-Step Workflow:

-

Preparation & Degassing (Crucial for Catalyst Integrity): In a flame-dried Schlenk tube, combine 4-bromo-9-ethyl-9H-carbazole, diphenylamine, and tBuONa . Evacuate and backfill the flask with ultra-pure N2 three times. Causality: Pd(0) and phosphine ligands are highly sensitive to oxygen; failure to rigorously degas will result in catalyst oxidation and reaction failure.

-

Catalyst Activation: In a separate vial inside a glovebox, dissolve Pd2(dba)3 and tBu3P in anhydrous toluene. The bulky tBu3P forces the formation of a highly reactive, coordinatively unsaturated L1Pd(0) species capable of inserting into the sterically hindered C-Br bond at the 4-position.

-

Reaction Execution: Transfer the catalyst solution to the Schlenk tube via a gastight syringe. Heat the mixture to reflux (110°C) under N2 for 10 hours.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (n-hexane:DCM, 10:1). The reaction is deemed complete when the UV-active spot corresponding to 4-bromo-9-ethyl-9H-carbazole completely disappears.

-

Workup & Purification: Cool the mixture to room temperature, filter through a Celite pad to remove palladium black and salts, and concentrate the filtrate in vacuo. Purify via silica gel column chromatography (n-hexane:DCM, 10:1) to yield 4-DPACz as a white solid.

-

Yield Validation: Calculate the isolated yield. A properly executed protocol should yield approximately 70-75% (e.g., 0.26 g)[1].

Caption: Buchwald-Hartwig cross-coupling synthesis pathway for 4-DPACz.

Device Integration & Performance Analysis

4-DPACz demonstrates exceptional performance when utilized as a host material in solution-processed green Phosphorescent OLEDs (PhOLEDs).

Energy Level Alignment

The device architecture typically follows: [ITO / PEDOT:PSS / 4-DPACz:Dopant / TPBi / CsF / Al]. Because 4-DPACz has a HOMO of -5.61 eV, it aligns remarkably well with the PEDOT:PSS Hole Injection Layer (HIL). This minimizes the energy barrier for hole transport, directly resulting in a reduced driving voltage compared to standard hosts like PVK (Polyvinylcarbazole)[4].

Caption: Energy level alignment and charge transfer dynamics in a 4-DPACz-hosted PhOLED.

Quantitative Performance Data

The shift from the 1-position to the 4-position yields a dramatic increase in device efficiency and a reduction in efficiency roll-off. When doped with standard iridium complexes, 4-DPACz outperforms both its positional isomer (1-DPACz) and the industry-standard polymer host (PVK)[4].

| Host Material | Dopant Emitter | Max Luminous Efficacy (cd/A) | Max Power Efficacy (lm/W) | Max EQE (%) | Triplet Energy ( ET ) |

| 4-DPACz | Ir(mppy)3 | 47.9 | 25.2 | 14.3% | 2.76 eV |

| 4-DPACz | Ir(Si-bppy)2(acac) | 59.1 | 29.5 | 15.8% | 2.76 eV |

| 1-DPACz | Ir(mppy)3 | < 47.9 (Inferior) | < 25.2 | < 14.3% | Lower than 4-DPACz |

| PVK | Ir(mppy)3 | Baseline | Baseline | Baseline | ~2.50 eV |

Data synthesized from Ameen et al., ACS Applied Materials & Interfaces (2018).[1]

Conclusion

The molecular engineering of N,N-diphenyl-9H-carbazol-4-amine (4-DPACz) underscores the profound impact of positional isomerism on optoelectronic properties. By intentionally inducing steric hindrance at the 4-position, researchers successfully decoupled hole mobility from π-conjugation extension, achieving a rare combination of an elevated HOMO and a high triplet energy. For drug development and materials science professionals, the Buchwald-Hartwig protocol detailed herein serves as a robust, scalable template for synthesizing sterically congested arylamines.

References

-

Title: 4-Diphenylaminocarbazole: Switching Substituent Position for Voltage Reduction and Efficiency Enhancement of OLEDs Source: ACS Applied Materials & Interfaces (2018) URL: [Link]

-

Title: Engineering of Interconnect Position of Bicarbazole for High External Quantum Efficiency in Green and Blue Phosphorescent Organic Light-Emitting Diodes Source: ACS Applied Materials & Interfaces (2014) URL: [Link]

-

Title: Cyanocarbazole-based bipolar host materials for efficient phosphorescent and thermally activated delayed fluorescence OLEDs Source: New Journal of Chemistry, Royal Society of Chemistry (2020) URL: [Link]

Sources

High-Efficiency Synthesis of 4-Diphenylaminocarbazole via Buchwald-Hartwig Cross-Coupling: A Technical Guide

The development of highly efficient organic light-emitting diodes (OLEDs) relies heavily on the precise molecular engineering of host materials. Among these, carbazole derivatives have garnered significant attention due to their excellent hole-transporting capabilities and high triplet energies. Specifically, the synthesis of 4-diphenylaminocarbazole (4-DPACz) represents a critical advancement in tuning the optoelectronic properties of these materials[1]. This technical guide provides an in-depth analysis of the Buchwald-Hartwig cross-coupling methodology used to synthesize 4-DPACz, detailing the mechanistic rationale, experimental protocols, and resulting material properties.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines[2]. For the synthesis of 4-DPACz, the reaction involves the coupling of 4-bromo-9-ethyl-9H-carbazole with diphenylamine. The selection of the catalytic system—specifically the palladium precursor and the phosphine ligand—is paramount to overcoming the steric hindrance associated with the 4-position of the carbazole core.

The catalytic cycle operates through three fundamental steps:

-

Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 4-bromo-9-ethyl-9H-carbazole, forming a Pd(II) aryl halide complex. The use of an electron-rich ligand like tri-tert-butylphosphine ( tBu3P ) facilitates this insertion by increasing the electron density on the palladium center.

-

Amine Coordination and Deprotonation: Diphenylamine coordinates to the Pd(II) center. A strong, sterically hindered base, such as sodium tert-butoxide ( tBuONa ), deprotonates the amine, leading to the formation of a palladium amide intermediate[2].

-

Reductive Elimination: The Pd(II) amide complex undergoes reductive elimination to yield the final 4-DPACz product and regenerate the active Pd(0) catalyst[2].

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for 4-DPACz synthesis.

Experimental Protocol: Synthesis of 9-Ethyl-N,N-diphenyl-9H-carbazol-4-amine (4-DPACz)

The following protocol outlines a self-validating system for the synthesis of 4-DPACz. The use of Pd2(dba)3 and tBu3P is critical; the bulky, electron-rich phosphine ligand promotes both the oxidative addition of the sterically hindered 4-bromocarbazole and the subsequent reductive elimination[1].

Reagents and Materials

-

Aryl Halide: 4-Bromo-9-ethyl-9H-carbazole (0.27 g, 1.0 mmol)

-

Amine: Diphenylamine (0.38 g, 4.5 mmol)

-

Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [ Pd2(dba)3 ] (0.065 g, 0.064 mmol)

-

Ligand: Tri-tert-butylphosphine [ tBu3P ] (0.025 g, 0.124 mmol)

-

Base: Sodium tert-butoxide [ tBuONa ] (0.36 g, 3.7 mmol)

-

Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology

-

Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with high-purity nitrogen. Repeat this cycle three times to ensure a strictly anhydrous and anaerobic environment.

-

Reagent Loading: Under a positive flow of nitrogen, charge the flask with 4-bromo-9-ethyl-9H-carbazole, diphenylamine, Pd2(dba)3 , tBu3P , and tBuONa .

-

Solvent Addition: Inject 5 mL of anhydrous toluene into the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 10 hours[1]. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ).

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product via silica gel column chromatography using a mixture of n-hexane and DCM (10:1 v/v) as the eluent[1].

-

Yield: The procedure typically yields 4-DPACz as a white solid (approx. 0.26 g, 71.8% yield)[1].

Optoelectronic Data and Material Validation

The strategic shift of the diphenylamino substituent to the 4-position of the carbazole core significantly alters the molecular orbital distribution. This positional isomerism increases both the Highest Occupied Molecular Orbital (HOMO) energy level and the triplet energy level compared to its 1-substituted counterpart[3]. These properties make 4-DPACz an exceptionally efficient host material for phosphorescent OLEDs (PhOLEDs), reducing driving voltage and enhancing overall luminous efficiency[1].

Table 1: Photophysical and Device Characteristics of 4-DPACz

| Parameter | Value | Significance |

| Melting Point | 132 °C | Indicates moderate thermal stability suitable for device fabrication[1]. |

| HOMO Energy Level | -5.61 eV | Well-matched for efficient hole injection and transport[3]. |

| Triplet Energy ( ET ) | 2.76 eV | High triplet energy prevents reverse energy transfer from blue/green phosphorescent dopants[3]. |

| Max Luminous Efficiency | 59.1 cd/A | Demonstrates outstanding performance when doped with Ir(Si-bppy)2(acac)[1]. |

| External Quantum Efficiency (EQE) | 15.8% | High efficiency resulting from excellent charge balance in the emitting layer[1]. |

References

-

Ameen, S., Lee, S. B., Lee, Y. G., & Yoon, S. C. (2018). 4-Diphenylaminocarbazole: Switching Substituent Position for Voltage Reduction and Efficiency Enhancement of OLEDs. ACS Applied Materials & Interfaces.[Link]

-

ResearchGate. Diphenylaminocarbazoles by 1,8-Functionalization of Carbazole: Materials and Application to Phosphorescent Organic Light-Emitting Diodes. ResearchGate.[Link]

Sources

Application Note: N,N-Diphenyl-9H-carbazol-4-amine as a High-Efficiency Host Material for Green PhOLEDs

Target Audience: Materials Scientists, Optoelectronics Researchers, and Device Engineers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) relies heavily on the molecular design of the host matrix. The host material must fulfill two critical functions: it must facilitate balanced charge transport (holes and electrons) and possess a triplet energy ( T1 ) strictly higher than that of the phosphorescent guest emitter to prevent reverse energy transfer (exciton quenching).

Carbazole derivatives, such as poly(N-vinylcarbazole) (PVK), have historically served as standard host materials due to their excellent hole-transporting properties. However, traditional carbazole hosts often suffer from high driving voltages and efficiency roll-off. Recent structural engineering has demonstrated that the positional isomerism of substituents on the carbazole core drastically alters its photophysical properties.

Specifically, synthesizing the N-alkylated derivative 9-Ethyl-N,N-diphenyl-9H-carbazol-4-amine (4-DPACz) —by placing the electron-rich diphenylamine (DPA) donor at the C4 position rather than the C1 position—yields a superior host material for green PhOLEDs .

The Causality of C4-Substitution (Mechanistic Insight)

Placing the DPA group at the C1 position (adjacent to the carbazole nitrogen) induces severe steric hindrance with the N-alkyl chain, which can over-twist the molecule and disrupt optimal intermolecular π−π stacking. By shifting the DPA group to the C4 position, this specific steric clash is relieved. The resulting molecular geometry limits the conjugation between the DPA donor and the carbazole acceptor just enough to effectively localize the excited states.

This precise electronic uncoupling achieves two critical outcomes:

-

Elevated Triplet Energy: The T1 state is raised to 2.76 eV , which is significantly higher than the triplet energy of standard green emitters like Ir(mppy)3 (~2.4 eV). This completely confines the triplet excitons on the guest molecule.

-

Optimized HOMO Level: The electron-donating nature of the DPA group at the C4 position raises the Highest Occupied Molecular Orbital (HOMO) to -5.61 eV . This perfectly aligns with the work function of standard hole injection layers (like PEDOT:PSS at -5.2 eV), drastically reducing the hole injection barrier and lowering the device's driving voltage.

Photophysical and Electrochemical Profiling

The table below summarizes the quantitative advantages of 4-DPACz compared to its positional isomer (1-DPACz) and the industry-standard polymer host (PVK).

| Material | HOMO (eV) | LUMO (eV) | Triplet Energy ( T1 , eV) | Max EQE (%) in Green PhOLED | Max Power Efficacy (lm/W) |

| 4-DPACz | -5.61 | -2.30 | 2.76 | 14.3 - 15.8 | 25.2 - 29.5 |

| 1-DPACz | Deeper than -5.61 | N/A | < 2.76 | < 10.0 | < 15.0 |

| PVK (Standard) | ~ -5.80 | ~ -2.20 | ~ 2.50 | ~ 8.0 - 10.0 | ~ 12.0 |

Data synthesized from comparative studies on solution-processed bilayer green PhOLEDs using Ir(mppy)3 and Ir(Si-bppy)2(acac) dopants .

Synthetic Protocol: Buchwald-Hartwig Amination

To ensure high purity for optoelectronic applications, 4-DPACz is synthesized via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This self-validating protocol utilizes bulky phosphine ligands to facilitate the coupling of sterically hindered aryl bromides.

Reagents & Materials

-

Aryl Halide: 4-bromo-9-ethyl-9H-carbazole (1.0 mmol, 0.27 g)

-

Amine: Diphenylamine (4.5 mmol, 0.38 g)

-

Catalyst Precursor: Pd2(dba)3 (0.064 mmol, 0.065 g)

-

Ligand: Tri-tert-butylphosphine ( tBu3P ) (0.124 mmol, 0.025 g)

-

Base: Sodium tert-butoxide ( tBuONa ) (3.7 mmol, 0.36 g)

-

Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology

-

Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox (< 0.1 ppm O2 and H2O ), charge an oven-dried Schlenk flask with 4-bromo-9-ethyl-9H-carbazole, diphenylamine, and tBuONa .

-

Catalyst Activation: Add the Pd2(dba)3 and tBu3P to the solid mixture. The electron-rich, bulky tBu3P ligand is critical here; it accelerates the oxidative addition of the aryl bromide and facilitates the reductive elimination of the final amine.

-

Solvent Addition & Reaction: Inject 5 mL of anhydrous toluene. Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line. Heat the mixture to reflux (approx. 110 °C) under a continuous nitrogen atmosphere for 10 hours.

-

Quenching & Extraction: Cool the reaction to room temperature. Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL).

-

Drying & Purification: Combine the organic layers, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a solvent system of n-hexane:DCM (10:1 v/v).

-

Yield Validation: The process yields 9-Ethyl-N,N-diphenyl-9H-carbazol-4-amine (4-DPACz) as a white solid (approx. 72% yield). Verify purity via 1H NMR and mass spectrometry prior to device fabrication.

Device Fabrication Protocol: Solution-Processed Green PhOLEDs

4-DPACz exhibits excellent solubility in common organic solvents, making it an ideal candidate for low-cost, solution-processed OLED manufacturing.

Target Architecture: ITO / PEDOT:PSS (40 nm) / 4-DPACz:Ir(mppy)3 (30 nm) / TPBi (40 nm) / CsF (1 nm) / Al (100 nm).

Step-by-Step Methodology

-

Substrate Preparation:

-

Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry with a nitrogen gun and treat with UV-Ozone for 20 minutes. Rationale: UV-Ozone removes residual organic contaminants and increases the ITO work function to ~4.7 eV, improving hole injection.

-

-

Hole Injection Layer (HIL) Deposition:

-

Spin-coat a PEDOT:PSS aqueous dispersion onto the treated ITO at 3000 rpm for 60 seconds.

-

Bake the substrate on a hotplate at 150 °C for 15 minutes in ambient air to evaporate residual water and solidify the 40 nm film.

-

-

Emissive Layer (EML) Spin-Coating:

-

Transfer the substrate into a nitrogen-filled glovebox.

-

Prepare the EML solution: Dissolve 4-DPACz (host) and Ir(mppy)3 (guest emitter) in anhydrous chlorobenzene, maintaining a 10 wt% doping concentration of the guest.

-

Spin-coat the solution onto the PEDOT:PSS layer to achieve a uniform 30 nm thickness. Anneal at 80 °C for 30 minutes to drive off the chlorobenzene solvent.

-

-

Vacuum Thermal Evaporation (ETL & Cathode):

-

Transfer the substrate to a vacuum thermal evaporator without exposing it to ambient air. Pump down to a base pressure of <10−6 Torr.

-

Electron Transport Layer: Deposit 40 nm of TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) at a rate of 1.0 Å/s.

-

Electron Injection Layer: Deposit 1 nm of Cesium Fluoride (CsF) at 0.1 Å/s.

-

Cathode: Deposit 100 nm of Aluminum at 1.0–2.0 Å/s through a shadow mask to define the active pixel area.

-

-

Encapsulation: Apply a UV-curable epoxy resin around the perimeter of a glass lid and cure it over the device inside the glovebox to prevent moisture/oxygen degradation during testing.

Mechanistic Diagram: Energy Level Alignment & Exciton Transfer

The following diagram illustrates the energy level alignment of the fabricated PhOLED device. The cascaded HOMO levels facilitate smooth hole transport, while the high triplet energy of 4-DPACz ensures strict Dexter/Förster energy transfer to the green emitter, preventing reverse quenching.

Energy level diagram of the 4-DPACz based PhOLED illustrating charge injection and exciton transfer.

References

-

Title: 4-Diphenylaminocarbazole: Switching Substituent Position for Voltage Reduction and Efficiency Enhancement of OLEDs Source: ACS Applied Materials & Interfaces (2018), 10(10), 8893-8900. URL: [Link] [1]

-

Title: C1-, C2-, and C3-Modified Carbazole Derivatives as Promising Host Materials for Phosphorescent Organic Light-Emitting Diodes Source: ACS Omega (2020), 5(12), 6538–6545. URL: [Link] [2]

Application Note: Advanced Fabrication Protocol for High-Efficiency Hole Transport Layers Using N,N-Diphenyl-9H-carbazol-4-amine (4-DPACz)

Executive Summary

Carbazole derivatives are foundational to organic optoelectronics, frequently serving as hole transport materials (HTMs) and phosphorescent hosts. Historically, poly(N-vinylcarbazole) (PVK) has been the industry standard for solution-processed organic light-emitting diodes (OLEDs). However, PVK suffers from inherently low hole mobility, leading to charge imbalance and severe efficiency roll-off at high current densities.

Recent molecular engineering breakthroughs have demonstrated that positional isomerism—specifically, shifting the diphenylamino substituent from the 1-position to the 4-position of the carbazole core to form 9-Ethyl-N,N-diphenyl-9H-carbazol-4-amine (4-DPACz) —dramatically alters the photophysical landscape. This guide provides materials scientists and optoelectronics researchers with the mechanistic rationale, material specifications, and a self-validating protocol for fabricating high-performance hole transport and emissive layers using 4-DPACz.

Mechanistic Insights: The 4-Position Advantage

The strategic placement of the electron-donating diphenylamino group at the 4-position of the carbazole ring (4-DPACz) rather than the 1-position (1-DPACz) yields three critical advantages for device physics :

-

HOMO Energy Modulation : The 4-position substitution minimizes steric hindrance, allowing for better orbital overlap. This raises the Highest Occupied Molecular Orbital (HOMO) to -5.61 eV. This shallower HOMO reduces the hole injection barrier from the PEDOT:PSS hole injection layer (HIL), thereby lowering the device's driving voltage.

-

Triplet Energy Confinement : 4-DPACz maintains a high triplet energy ( T1 = 2.76 eV). When used as a host for green phosphorescent dopants like Ir(mppy) 3 ( T1≈ 2.4 eV), it effectively confines triplet excitons within the emissive layer, preventing non-radiative quenching.

-

Enhanced Hole Mobility : The molecular packing of 4-DPACz yields a hole mobility of 5.6×10−5 cm 2 V −1 s −1 , nearly three orders of magnitude higher than PVK. This ensures charge balance within the emissive layer, drastically suppressing efficiency roll-off.

Energy level alignment and charge transport cascade for a 4-DPACz-based PhOLED architecture.

Quantitative Material Specifications

To successfully integrate 4-DPACz into an optoelectronic workflow, researchers must account for its precise photophysical and electrochemical properties compared to legacy materials .

Table 1: Photophysical and Electrochemical Properties

| Material | HOMO (eV) | LUMO (eV) | Bandgap ( Eg , eV) | Triplet Energy ( T1 , eV) | Hole Mobility (cm 2 V −1 s −1 ) |

| 4-DPACz | -5.61 | -2.31 | 3.30 | 2.76 | 5.6×10−5 |

| 1-DPACz | -5.78 | -2.33 | 3.45 | 2.65 | ∼10−6 |

| PVK | -5.80 | -2.20 | 3.60 | 2.50 | 8.3×10−8 |

Self-Validating Fabrication Protocol

The following protocol outlines the fabrication of a solution-processed bilayer green PhOLED utilizing 4-DPACz as a hole-transporting host material. The methodology is designed as a self-validating system, incorporating quality control (QC) checkpoints to ensure reproducibility.

Step-by-step solution-processed fabrication workflow for 4-DPACz thin films.

Step 1: Substrate Preparation & Work Function Tuning

-

Cleaning : Sonicate patterned Indium Tin Oxide (ITO) glass substrates (125 nm thick) sequentially in detergent solution, deionized water, acetone, and isopropanol for 30 minutes each at 50–60 °C.

-

Surface Activation : Dry substrates under a stream of high-purity N2 gas and subject them to UV-Ozone treatment for 20 minutes.

-

Causality & QC Check: UV-Ozone removes residual organic contaminants and increases the ITO work function. Validation: A drop of deionized water should exhibit a contact angle of < 10° (complete wetting). If the droplet beads up, repeat the UV-Ozone treatment.

-

Step 2: Hole Injection Layer (HIL) Deposition

-

Spin-Coating : Filter aqueous PEDOT:PSS solution through a 0.45 µm PVDF filter. Spin-coat onto the activated ITO at 4000 rpm for 20 seconds.

-

Annealing : Transfer to a hotplate and anneal at 120 °C for 15 minutes in ambient air to remove residual water.

-

QC Check: The resulting film should be optically clear and highly uniform. Target thickness is ~40 nm (verifiable via spectroscopic ellipsometry).

-

Step 3: 4-DPACz Formulation (Host-Guest Blending)

-

Dissolution : In a nitrogen-filled glovebox (< 0.1 ppm O2 and H2O ), dissolve 4-DPACz and the chosen phosphorescent dopant (e.g., Ir(mppy) 3 or Ir(Si-bppy) 2 (acac)) in anhydrous tetrahydrofuran (THF) or toluene to achieve a total concentration of 10 mg/mL.

-

Filtration : Stir at room temperature for 2 hours. Filter the solution through a 0.2 µm PTFE syringe filter.

-

Causality & QC Check: Filtration is mandatory to remove undissolved micro-particulates that cause electrical shorts. Validation: The solution must be completely transparent. Any turbidity indicates incomplete dissolution.

-

Step 4: Active Layer Spin-Coating

-

Deposition : Dispense 40 µL of the 4-DPACz formulation onto the PEDOT:PSS layer. Spin-coat at 2000–3000 rpm for 30 seconds (optimize speed based on solvent viscosity to achieve a ~20 nm film).

-

Baking : Soft-bake the substrate at 70 °C for 10 minutes to drive off residual THF/Toluene.

-

QC Check: Inspect the film under a handheld UV lamp (365 nm). Uniform emission indicates homogenous dopant dispersion. Atomic Force Microscopy (AFM) should confirm a root-mean-square (RMS) roughness of < 0.5 nm, validating a pinhole-free morphology.

-

Step 5: Vacuum Deposition of ETL and Cathode

-

ETL Deposition : Transfer the substrates to a thermal evaporator without breaking the vacuum. Deposit a 35 nm layer of TPBi (electron transport layer) at a rate of 1.4–1.8 Å/s.

-

Cathode Deposition : Sequentially deposit a 1 nm electron-injecting layer of Cesium Fluoride (CsF) at 0.1–0.2 Å/s, followed by a 120 nm Aluminum (Al) capping layer at 12–16 Å/s.

Device Performance Outcomes

When fabricated according to the strict tolerances of this protocol, 4-DPACz-based devices significantly outperform legacy PVK and 1-DPACz systems. The high hole mobility and ideal HOMO/LUMO alignment result in exceptional triplet harvesting and suppressed efficiency roll-off .

Table 2: Comparative Device Performance (Green PhOLEDs)

| Host Material | Dopant | Max Luminous Efficiency (cd/A) | Max Power Efficiency (lm/W) | Max EQE (%) | Efficiency Roll-off |

| 4-DPACz | Ir(Si-bppy) 2 (acac) | 59.1 | 29.5 | 15.8 | Highly Suppressed |

| 4-DPACz | Ir(mppy) 3 | 47.9 | 25.2 | 14.3 | Suppressed |

| 1-DPACz | Ir(mppy) 3 | Suboptimal | Suboptimal | Suboptimal | Severe |

| PVK | Ir(mppy) 3 | Baseline | Baseline | Baseline | Severe |

References

-

Ameen, S., Lee, S. B., Lee, Y. G., Yoon, S. C., Lee, J., & Lee, C. (2018). "4-Diphenylaminocarbazole: Switching Substituent Position for Voltage Reduction and Efficiency Enhancement of OLEDs." ACS Applied Materials & Interfaces, 10(10), 8893–8900.[Link]

-

Thomas, A., et al. (2021). "Through Positional Isomerism: Impact of Molecular Composition on Enhanced Triplet Harvest for Solution-Processed OLED Efficiency Improvement." ACS Applied Materials & Interfaces, 13(20), 23974–23986.[Link]

Application Note: N,N-diphenyl-9H-carbazol-4-amine (4-DPACz) as a High-Efficiency Host Material in Phosphorescent OLEDs

Executive Summary

The commercial viability of organic light-emitting diodes (OLEDs) relies heavily on the development of highly efficient, solution-processable materials that can bypass expensive vacuum deposition techniques[1]. In phosphorescent OLEDs (PhOLEDs), the emissive layer requires a host matrix to disperse the phosphorescent dopants, thereby preventing exciton quenching[1]. This application note details the synthesis, photophysical properties, and device fabrication protocols for 9-Ethyl-N,N-diphenyl-9H-carbazol-4-amine (4-DPACz) , a remarkably efficient small-molecule host material for green PhOLEDs[2].

Mechanistic Insights: The Power of Positional Isomerism

In molecular design, the spatial arrangement of functional groups dictates the optoelectronic properties of the bulk material. When comparing 4-DPACz to its positional isomer, 1-DPACz, shifting the electron-donating diphenylamino substituent from the 1-position to the 4-position of the carbazole core yields two critical advantages[2]:

-

HOMO Level Elevation & Voltage Reduction: The 1-position is sterically hindered by the adjacent N-ethyl group, restricting optimal orbital overlap. Shifting the substituent to the 4-position relieves this steric strain, enhancing conjugation and raising the Highest Occupied Molecular Orbital (HOMO) from −5.68 eV (in 1-DPACz) to −5.61 eV (in 4-DPACz)[3]. This shallower HOMO significantly reduces the hole-injection barrier between the PEDOT:PSS hole-injection layer (~ −5.2 eV) and the emissive layer, directly lowering the device's driving voltage[3].

-

Exciton Confinement: Despite the extended conjugation, 4-DPACz maintains a high triplet energy ( T1 ) of 2.76 eV[2]. This is substantially higher than the triplet energy of standard green dopants like Ir(mppy)3 (~2.4 eV), ensuring strict forward energy transfer (Host → Guest) and preventing reverse triplet-triplet annihilation[2].

Material Properties & Quantitative Data

The structural tuning in 4-DPACz results in superior charge balance and high hole mobility, leading to significantly lower efficiency roll-off at high luminance compared to traditional poly(N-vinylcarbazole) (PVK) hosts[2].

Table 1: Optoelectronic and Device Performance Comparison | Host Material | HOMO (eV) | Triplet Energy ( T1 , eV) | Max Luminous Effic. (cd/A) | Max Power Effic. (lm/W) | Max EQE (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-DPACz | -5.61 | 2.76 | 47.9 | 25.2 | 14.3 | | 1-DPACz | -5.68 | < 2.76 | 29.5 | Not specified | 8.8 | | PVK (Reference) | ~ -5.80 | 2.77 | 39.5 | Not specified | 11.5 |

Note: Device architecture for the above metrics is[ITO / PEDOT:PSS / Host:Ir(mppy)3 / TPBi / CsF / Al][2].

Exciton Transfer Mechanism

Fig 1. Exciton transfer mechanism from 4-DPACz host to Ir(mppy)3 guest in the emissive layer.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of 4-DPACz via Buchwald-Hartwig Amination

The synthesis utilizes a palladium-catalyzed cross-coupling. The use of tri-tert-butylphosphine ( tBu3P ) as a bulky, electron-rich ligand is critical here to facilitate the oxidative addition and reductive elimination steps in the sterically demanding carbazole system[1].

-

Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-bromo-9-ethyl-9H-carbazole (1.0 mmol, 0.27 g), diphenylamine (4.5 mmol, 0.38 g), Pd2(dba)3 (0.064 mmol, 0.065 g), tBu3P (0.124 mmol, 0.025 g), and sodium tert-butoxide (3.7 mmol, 0.36 g) in 5 mL of anhydrous toluene[1].

-

Reaction: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with dry nitrogen three times. Heat the mixture at reflux under an N2 atmosphere for 10 hours[1].

-

Purification: Cool the mixture to room temperature. Filter the crude solution through a Celite pad to remove the palladium catalyst, then concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography using an n-hexane:Dichloromethane (10:1) eluent[1].

-

Validation Checkpoint:

-

Yield & Appearance: Confirm the isolation of a white solid (expected yield ~71.8%)[1].

-

Photophysical Validation: Dissolve a sample in 2-methyltetrahydrofuran (2-MeTHF) and freeze it into a glass matrix at 77 K. Measure the phosphorescence spectrum; the highest energy emission peak must correspond to a triplet energy of 2.76 eV to confirm isomeric purity[3].

-

Protocol B: Fabrication of Solution-Processed Green PhOLEDs

This protocol ensures optimal film morphology, which is the primary failure point in solution-processed OLEDs.

-

Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each). Expose the dried substrates to UV-Ozone for 15 minutes to increase the ITO work function and improve surface wettability.

-

Hole Injection Layer (HIL): Spin-coat a 40 nm layer of PEDOT:PSS onto the ITO.

-

Validation: Anneal at 150 °C for 10 minutes in ambient air to drive off residual water, then immediately transfer to an N2 -filled glovebox.

-

-

Emissive Layer (EML): Prepare a solution of 4-DPACz (host) and Ir(mppy)3 (guest) in anhydrous chlorobenzene. Spin-coat the solution directly onto the HIL.

-

Validation: Anneal the substrate at 80 °C for 30 minutes to evaporate the chlorobenzene. Perform Atomic Force Microscopy (AFM) on a parallel test substrate to ensure the Root-Mean-Square (RMS) roughness is < 0.5 nm, confirming a pinhole-free, amorphous film.

-

-

Electron Transport Layer (ETL) & Cathode: Transfer the substrates to a vacuum thermal evaporator without breaking the inert atmosphere. Once the base pressure drops below 10−6 Torr, sequentially deposit 40 nm of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) as the ETL, followed by 1 nm of Cesium Fluoride (CsF) and 100 nm of Aluminum (Al) as the cathode[2].

-

Encapsulation: Seal the devices using a glass lid and UV-curable epoxy resin inside the glovebox to prevent oxidative degradation.

Device Fabrication Workflow

Fig 2. Step-by-step workflow for the fabrication of solution-processed green PhOLED devices.

Device Performance & Discussion

The strategic utilization of 4-DPACz yields exceptional electroluminescent performance. When doped with Ir(mppy)3, the device achieves a maximum luminous efficiency of 47.9 cd/A and an External Quantum Efficiency (EQE) of 14.3%[2]. By upgrading the dopant to Ir(Si-bppy)2(acac), the efficiencies are further enhanced to 59.1 cd/A, 29.5 lm/W, and an EQE of 15.8%[2].

Most importantly, 4-DPACz exhibits profoundly reduced efficiency roll-off at high current densities compared to PVK[2]. This sustained efficiency is a direct consequence of the 4-position substitution, which harmonizes the HOMO level for barrier-free hole injection while maintaining a rigid, amorphous film morphology that prevents exciton quenching[2].

References

-

Ameen, S., Lee, S. B., Lee, Y. G., Yoon, S. C., & Lee, C. (2018). 4-Diphenylaminocarbazole: Switching Substituent Position for Voltage Reduction and Efficiency Enhancement of OLEDs. ACS Applied Materials & Interfaces, 10(10), 8893-8900. URL: [Link]

Sources

Application Note: Doping Protocols for N,N-Diphenyl-9H-Carbazol-4-Amine Host Matrices in High-Efficiency OLEDs

Executive Summary & Mechanistic Insights

For researchers and materials scientists developing next-generation optoelectronics—including excitation light sources for lab-on-a-chip biological assays—the selection of an appropriate host matrix is critical for maximizing device efficiency. N,N-diphenyl-9H-carbazol-4-amine (specifically utilized as 9-ethyl-N,N-diphenyl-9H-carbazol-4-amine, or 4-DPACz ) has emerged as a superior small-molecule host matrix for solution-processed phosphorescent organic light-emitting diodes (PhOLEDs).

The strategic positioning of the electron-donating diphenylamino group at the 4-position of the carbazole core dictates two critical photophysical enhancements compared to its 1-position isomer or traditional PVK hosts:

-

HOMO Level Elevation: The Highest Occupied Molecular Orbital (HOMO) is raised to -5.61 eV. This minimizes the hole-injection barrier from standard hole transport layers (like PEDOT:PSS at -5.2 eV), significantly reducing the device's driving voltage.

-

Triplet Energy Confinement: The triplet energy ( T1 ) is elevated to 2.76 eV. Because standard green phosphorescent dopants (e.g., Ir(mppy)₃) have a T1 of ~2.4 eV, the high T1 of 4-DPACz establishes a strict thermodynamic barrier. This prevents reverse Dexter energy transfer from the guest back to the host, effectively confining the exciton on the dopant for radiative decay [1].

Exciton Dynamics and Energy Transfer Pathway

To achieve near-unity internal quantum efficiency, the doping protocol must ensure optimal spatial distribution of the dopant within the 4-DPACz matrix. The energy transfer relies on both long-range Förster (singlet-singlet) and short-range Dexter (triplet-triplet) mechanisms.

Caption: Exciton energy transfer pathways in 4-DPACz doped with phosphorescent emitters.

Quantitative Photophysical and Device Data

The following table summarizes the performance metrics of 4-DPACz compared to traditional hosts, validating its efficacy as a host matrix for green emitters.

| Host Material | T1 Energy (eV) | HOMO (eV) | Dopant (wt%) | Max EQE (%) | Max Luminous Effic. (cd/A) |

| PVK (Reference) | 2.50 | -5.80 | Ir(mppy)₃ (7%) | ~8.2 | ~28.0 |

| 1-DPACz | 2.58 | -5.68 | Ir(mppy)₃ (7%) | 11.5 | 38.4 |

| 4-DPACz | 2.76 | -5.61 | Ir(mppy)₃ (7%) | 14.3 | 47.9 |

| 4-DPACz | 2.76 | -5.61 | Ir(Si-bppy)₂(acac) (7%) | 15.8 | 59.1 |

Data derived from comparative studies on carbazole positional isomers [1].

Standardized Doping Protocols

Because 4-DPACz is a small molecule with excellent solubility, it is highly amenable to solution-processing. This offers a scalable, cost-effective alternative to Vacuum Thermal Evaporation (VTE) for the Emissive Layer (EML).

Caption: Step-by-step fabrication workflow for solution-processed 4-DPACz OLED devices.

Protocol: Solution-Processed Host-Guest Emissive Layer Formulation

Self-Validating System: This protocol includes specific thermal and atmospheric controls to prevent moisture-induced quenching and phase separation (aggregation) of the dopant.

Step 1: Ink Formulation (Glovebox Environment: O₂ < 0.1 ppm, H₂O < 0.1 ppm)

-

Materials: 4-DPACz (Host), Ir(mppy)₃ or Ir(Si-bppy)₂(acac) (Guest/Dopant), Anhydrous Chlorobenzene.

-

Rationale for Solvent: Chlorobenzene (BP: 131°C) provides an optimal evaporation rate during spin-coating. Unlike highly volatile solvents (e.g., chloroform), it prevents the "coffee-ring effect" and ensures a highly uniform, amorphous film.

-

Procedure: Weigh 4-DPACz and the dopant to achieve a 93:7 weight ratio (7 wt% doping is optimal for balancing energy transfer and preventing concentration quenching). Dissolve in chlorobenzene to a total concentration of 10 mg/mL.

-

Validation: Stir at 50°C for 2 hours. The solution must be optically clear. Filter through a 0.2 µm PTFE syringe filter to remove any undissolved micro-particulates that could cause electrical shorts.

Step 2: Substrate Preparation & Hole Injection

-

Procedure: Clean patterned ITO glass substrates via sequential ultrasonic baths in acetone and isopropanol (15 min each). Dry with N₂ and subject to UV-Ozone treatment for 20 minutes to increase the work function and surface wettability.

-

HIL Deposition: Spin-coat PEDOT:PSS at 4000 rpm for 20 s. Anneal at 120°C for 15 minutes in air, then transfer immediately to the inert glovebox.

Step 3: Emissive Layer (EML) Deposition

-

Procedure: Dispense 40 µL of the 4-DPACz:Dopant ink onto the static substrate. Spin-coat at 2500 rpm for 30 seconds.

-

Thermal Annealing (Critical Step): Anneal the substrate at 80°C for 30 minutes on a precision hotplate.

-

Causality: The 80°C threshold is specifically chosen to be below the glass transition temperature ( Tg ) of 4-DPACz but high enough to drive off residual chlorobenzene. Exceeding the Tg will induce crystallization of the small-molecule host, leading to phase separation of the dopant and catastrophic efficiency roll-off [1].

Step 4: Electron Transport Layer (ETL) and Cathode Deposition

-

Procedure: Transfer the substrates to a vacuum thermal evaporator without breaking the inert atmosphere.

-

Deposition: Deposit 57 nm of TPBi (ETL) at a rate of 1 Å/s, followed by 1 nm of CsF (Electron Injection Layer) at 0.1 Å/s, and 80 nm of Aluminum at 2 Å/s at a base pressure of < 1 × 10⁻⁶ Torr.

Troubleshooting and Quality Control

-

Efficiency Roll-Off at High Luminance: If severe roll-off is observed, it indicates Triplet-Triplet Annihilation (TTA). This is usually caused by dopant aggregation. Solution: Verify the 7 wt% concentration. If aggregation persists, increase the spin-coating speed slightly to reduce film thickness, or switch to a bulkier dopant like Ir(Si-bppy)₂(acac) which sterically hinders aggregation [1].

-

High Driving Voltage / Poor Injection: Indicates a barrier at the HIL/EML interface. Solution: Ensure the PEDOT:PSS layer is fully dehydrated before EML deposition. Any residual water will degrade the 4-DPACz interface and quench excitons. Alternatively, verify the HOMO alignment if using advanced TADF emitters [2].

References

-

Title: 4-Diphenylaminocarbazole: Switching Substituent Position for Voltage Reduction and Efficiency Enhancement of OLEDs Source: ACS Applied Materials & Interfaces URL: [Link]

-

Title: Highly-Efficient Doped and Nondoped Organic Light-Emitting Diodes with External Quantum Efficiencies over 20% from a Multifunctional Green Thermally Activated Delayed Fluorescence Emitter Source: ACS Publications URL: [Link]

Application Notes & Protocols: N,N-Diphenyl-9H-carbazol-4-amine (4-DPACz) in Organic Semiconductors

Executive Summary & Mechanistic Insights

N,N-diphenyl-9H-carbazol-4-amine , most commonly utilized in its alkylated form as 9-Ethyl-N,N-diphenyl-9H-carbazol-4-amine (4-DPACz) , is a high-performance small-molecule organic semiconductor. It has emerged as a superior solution-processable host material and hole transport material (HTM) for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) [1].

The exceptional performance of 4-DPACz is rooted in the principles of positional isomerism. In organic semiconductor design, the spatial arrangement of electron-donating and electron-withdrawing groups dictates the optoelectronic properties. Shifting the diphenylamino substituent from the sterically hindered 1-position to the 4-position of the carbazole core induces profound mechanistic benefits:

-

Spatial Orbital Decoupling: In 4-DPACz, the Highest Occupied Molecular Orbital (HOMO) is localized predominantly on the electron-rich diphenylamino moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is confined to the carbazole nucleus.

-

Triplet Energy Confinement: This spatial separation minimizes exchange interactions, preserving a high triplet energy ( ET = 2.76 eV). A high ET is critical for confining excitons within the emissive layer and preventing reverse energy transfer from the phosphorescent guest dopant back to the host matrix [1].

-

Enhanced Charge Transport: The 4-position substitution reduces steric twisting compared to the 1-position. This allows for optimal intermolecular π−π stacking, resulting in a hole mobility nearly three orders of magnitude higher than traditional polymeric hosts like Poly(N-vinylcarbazole) (PVK).

Mechanistic pathway of 4-position substitution enhancing exciton confinement in 4-DPACz.

Quantitative Optoelectronic Data

The following table summarizes the comparative photophysical properties and device performance metrics of 4-DPACz against its positional isomer (1-DPACz) and the industry-standard PVK reference [1].

| Material | HOMO (eV) | Triplet Energy (eV) | Hole Mobility (cm²/Vs)* | Max EQE (%) | Max Luminous Effic. (cd/A) | Power Effic. (lm/W) |

| 4-DPACz | -5.61 | 2.76 | 5.6 × 10⁻⁵ | 14.3 | 47.9 | 25.2 |

| 1-DPACz | -5.68 | < 2.76 | -- | -- | -- | -- |

| PVK (Ref) | -5.80 | 2.50 | 8.3 × 10⁻⁸ | -- | -- | -- |

*Measured at an electric field of 2.5 × 10⁵ V/cm.

Experimental Protocols

Protocol A: Synthesis of 4-DPACz via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed C-N cross-coupling used to synthesize 9-Ethyl-N,N-diphenyl-9H-carbazol-4-amine [1].

Reagents:

-

4-bromo-9-ethyl-9H-carbazole (1.0 mmol, 0.27 g)

-

Diphenylamine (4.5 mmol, 0.38 g)

-

Pd2(dba)3 (0.064 mmol, 0.065 g)

-

Tri-tert-butylphosphine ( tBu3P ) (0.124 mmol, 0.025 g)

-

Sodium tert-butoxide ( tBuONa ) (3.7 mmol, 0.36 g)

-

Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, combine 4-bromo-9-ethyl-9H-carbazole, diphenylamine, Pd2(dba)3 , tBu3P , and tBuONa .

-

Inert Atmosphere: Evacuate the flask and backfill with dry ultra-high purity (UHP) nitrogen. Repeat this cycle three times to ensure complete removal of oxygen.

-

Solvent Addition & Reaction: Inject 5 mL of anhydrous toluene through a septum. Heat the reaction mixture to reflux under constant stirring for 12–24 hours.

-

Workup: Cool the mixture to room temperature, quench with distilled water, and extract the organic layer using dichloromethane (DCM). Wash the combined organic layers with brine and dry over anhydrous MgSO4 .

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography using an n-hexane:DCM (10:1 v/v) eluent system to yield a white solid (approx. 72% yield).

Causality & Expert Insight: Why use a massive excess of diphenylamine (4.5 eq) and base (3.7 eq)? The 4-position of the carbazole ring is highly sterically hindered. Pushing the equilibrium of the catalytic cycle requires an excess of the amine nucleophile. Furthermore, the bulky, electron-rich phosphine ligand ( tBu3P ) is specifically chosen because it accelerates both the oxidative addition of the hindered aryl bromide and the subsequent reductive elimination step.

Self-Validating QC Check: Before proceeding to device fabrication, validate the synthesized 4-DPACz using Cyclic Voltammetry (CV). A successful synthesis will yield a reversible oxidation wave corresponding to a HOMO level of exactly -5.61 eV.

Protocol B: Fabrication of Solution-Processed Green PhOLEDs

This protocol outlines the fabrication of a high-efficiency green PhOLED using 4-DPACz as the host matrix and Ir(mppy)3 as the phosphorescent dopant [1].

Device Architecture: ITO / PEDOT:PSS / 4-DPACz: Ir(mppy)3 / TPBi / CsF / Al

Step-by-Step Methodology:

-